Lipophilicity and Molecular Weight Differential Against 3-Fluoro Analog
The 3-bromo analog has a computed XLogP3 of 3.30–3.6 and a molecular weight of 373.29 g/mol, whereas the direct 3-fluoro congener (CAS 898783-65-8) has a molecular weight of 312.39 g/mol and a predicted LogP of approximately 2.8 [1]. This increase of ~0.5 log units in lipophilicity and a 60.9 g/mol mass difference modulate membrane permeability, aqueous solubility, and metabolic stability, making each analog suitable for distinct stages of lead optimization.
| Evidence Dimension | Computed partition coefficient (LogP) and molecular weight |
|---|---|
| Target Compound Data | MW 373.29 g/mol, XLogP3 3.30–3.6 |
| Comparator Or Baseline | 3-Fluoro-4'-(4-methylpiperazinomethyl) benzophenone: MW 312.39 g/mol, estimated LogP ~2.8 |
| Quantified Difference | ΔMW = 60.9 g/mol; ΔLogP ≈ 0.5 |
| Conditions | Computational predictions (XLogP3, Molbase; A2B Chem index) |
Why This Matters
The distinct lipophilicity and size profile determines suitability for different biological target classes and guides procurement decisions in structure–activity relationship (SAR) campaigns.
- [1] Molbase. (2026). (3-bromophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone – Computed Properties. Retrieved from https://qiye.molbase.cn/... View Source
